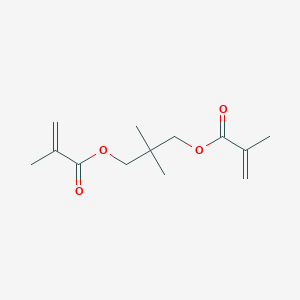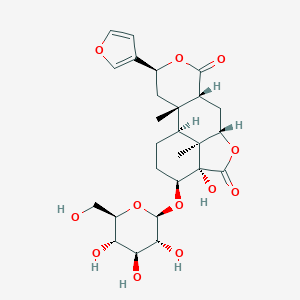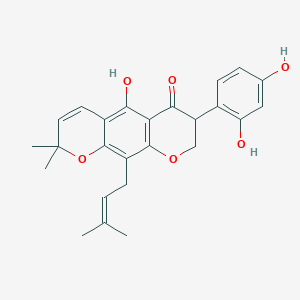
2,3-Dihydroauriculatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroauriculatin is a natural product found in Erythrina vogelii, Ormosia monosperma, and other organisms with data available.
Scientific Research Applications
Inhibition of Protein Tyrosine Phosphatase 1B
2,3-Dihydroauriculatin has been identified as a compound that inhibits Protein Tyrosine Phosphatase 1B (PTP1B), which is considered a therapeutic target for the treatment of type 2 diabetes and obesity. This finding suggests its potential use in managing these conditions (Bae et al., 2006).
Anti-Oral Microbial Activity
This compound has demonstrated moderate activity against oral-microbial organisms such as Streptococcus mutans, Prophyromonas gingivalis, and Actinomyces actinomycetemcomitans. This indicates its potential application in dental health and as a treatment for oral infections (Iinuma et al., 1994).
Broader Context of Flavonoid Research
While the specific applications of 2,3-Dihydroauriculatin are highlighted in the studies above, it is important to consider it within the broader context of flavonoid research. Flavonoids like Dihydromyricetin and Taxifolin have shown a range of health benefits, including antioxidative, anti-inflammatory, and anticancer properties (Li et al., 2017); (Sunil & Xu, 2019). These broader findings provide context for the potential of 2,3-Dihydroauriculatin in various therapeutic applications.
properties
CAS RN |
105594-10-3 |
|---|---|
Product Name |
2,3-Dihydroauriculatin |
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-11,18,26-28H,7,12H2,1-4H3 |
InChI Key |
QIUJXSRLJRBVHI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
synonyms |
2,3-dihydroauriculatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



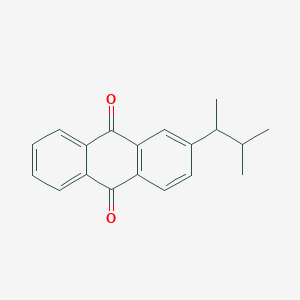

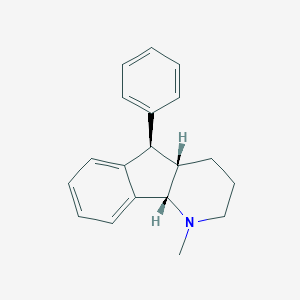
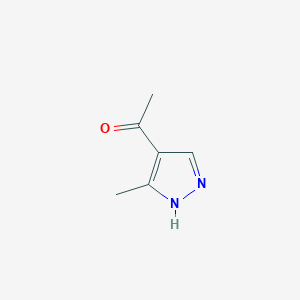
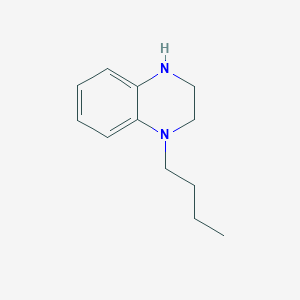
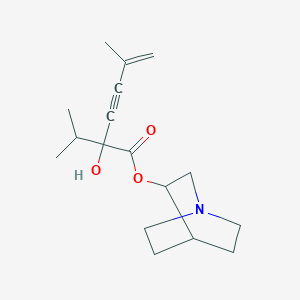
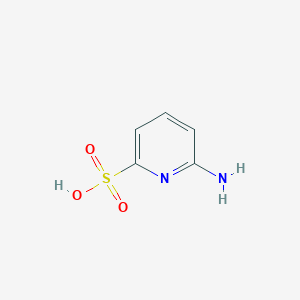
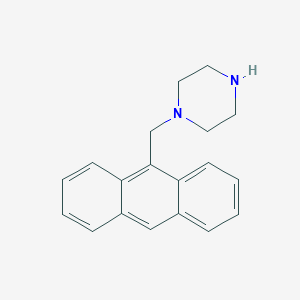
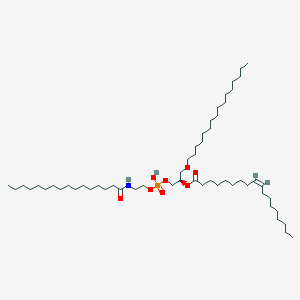
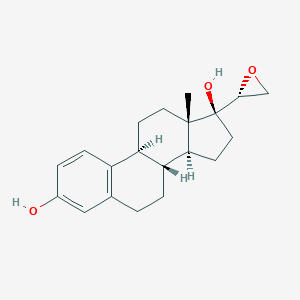
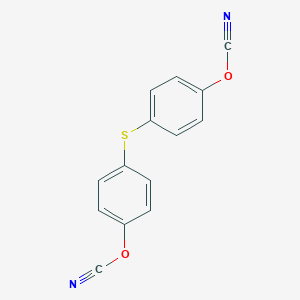
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
